molecular formula C10H11NO2S2 B11969437 1,3-Dithiane, 2-(2-nitrophenyl)- CAS No. 35531-58-9

1,3-Dithiane, 2-(2-nitrophenyl)-

Cat. No.: B11969437
CAS No.: 35531-58-9
M. Wt: 241.3 g/mol
InChI Key: RDJLLIFTXQSIQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiane, 2-(2-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiane ring .

Industrial Production Methods

Industrial production of 1,3-dithianes often involves the use of polyphosphoric acid and acetic acid as deprotecting agents. This method is favored due to its mild reaction conditions and high efficiency . Additionally, mercury (II) nitrate trihydrate has been used for the solid-state deprotection of 1,3-dithianes, yielding the corresponding carbonyl compounds in excellent yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiane, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dithiane, 2-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 2-(2-nitrophenyl)- involves its ability to act as a nucleophilic acylating agent. The sulfur atoms in the 1,3-dithiane ring stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals . This stabilization allows the compound to undergo various nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.

    1,3-Dioxane: Contains oxygen atoms instead of sulfur.

    1,3-Oxathiane: Contains both sulfur and oxygen atoms in the ring.

Uniqueness

1,3-Dithiane, 2-(2-nitrophenyl)- is unique due to its combination of a 1,3-dithiane ring with a nitrophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

35531-58-9

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

2-(2-nitrophenyl)-1,3-dithiane

InChI

InChI=1S/C10H11NO2S2/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2

InChI Key

RDJLLIFTXQSIQG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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